molecular formula C13H17ClN2O4 B8354911 2-Nitro-4-piperidin-1-ylmethyl-benzoic acid hydrochloride

2-Nitro-4-piperidin-1-ylmethyl-benzoic acid hydrochloride

Cat. No.: B8354911
M. Wt: 300.74 g/mol
InChI Key: ONACJNKIKLHJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-4-piperidin-1-ylmethyl-benzoic acid hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O4 and its molecular weight is 300.74 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17ClN2O4

Molecular Weight

300.74 g/mol

IUPAC Name

2-nitro-4-(piperidin-1-ylmethyl)benzoic acid;hydrochloride

InChI

InChI=1S/C13H16N2O4.ClH/c16-13(17)11-5-4-10(8-12(11)15(18)19)9-14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7,9H2,(H,16,17);1H

InChI Key

ONACJNKIKLHJED-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-].Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Nitro-4-(piperidine-1-carbonyl)-benzoic acid tert-butyl ester (1.87 mmol) was dissolved in dry THF and added drop-wise to 3.7 mL of borane tetrahydrofuran complex 1.0 M solution, at room temperature, under nitrogen, with stirring. The reaction was then refluxed for six hours, cooled to room temperature and treated carefully with 2N HCl (10 mL) After stirring for 15 minutes, solid K2CO3 was added in portions (1.75 g). The mixture was extracted with EtOAc (3×25 mL). The combined organic layers were dried over sodium sulphate and evaporated leaving an oil that by HPLC-MS analysis resulted a 4:6 mixture of the tertiary amine and the corresponding borane complex. The mixture was dissolved in DCM (1 mL) and treated with 4N HCl in dioxane (7 mL). After 4 days at room temperature, an off white was formed which was filtered, washed with dioxane (5 mL) and dried at 50° C. under vacuum. 0.40 g of title compound were obtained in 70% overall yield.
Quantity
1.87 mmol
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
tertiary amine
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0 (± 1) mol
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reactant
Reaction Step Four
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
7 mL
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solvent
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Quantity
1 mL
Type
solvent
Reaction Step Six

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